2,3-Dihydroxybenzamide

Description

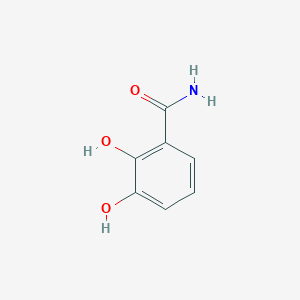

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIDBNKTKNBPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-89-4 | |

| Record name | 2,3-Dihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33JA2LC96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Benzamide Derivatives

2,3-Dihydroxybenzamide belongs to the broader class of organic compounds known as benzamide (B126) derivatives. nih.gov These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. What sets this compound apart is the specific ortho-positioning of two hydroxyl (-OH) groups on the benzene ring, adjacent to the carboxamide group. This arrangement, often referred to as a catechol moiety, is crucial to its chemical reactivity and biological activity.

The catechol group is a well-known metal-binding motif, and this property is central to much of the research involving this compound. york.ac.uk This ability to chelate metal ions, particularly iron (Fe³⁺), has led to its investigation as a fundamental component of siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge for iron. bohrium.comnih.gov In medicinal chemistry, this chelation potential is exploited in the design of inhibitors for metalloenzymes, where the this compound core can interact with metal ions in the enzyme's active site. york.ac.uk

Furthermore, the this compound scaffold serves as a versatile template for structural modification. york.ac.uk The phenyl ring and the amide group can be readily functionalized to create a library of derivatives with diverse pharmacological properties. This has made it a valuable starting point for "scaffold hopping" and fragment-based drug discovery approaches, where its core structure is used to develop novel therapeutic agents. york.ac.uknih.gov

Historical Perspective and Early Research Insights

The history of 2,3-Dihydroxybenzamide is closely linked to the study of natural products and the biosynthesis of siderophores. Its precursor, 2,3-dihydroxybenzoic acid, was identified as a key intermediate in the biosynthetic pathway of enterobactin, a powerful siderophore produced by bacteria like E. coli. ebi.ac.uktandfonline.com Early research recognized that the this compound moiety is a fundamental building block of many catecholate siderophores. ebi.ac.uk

In the laboratory, the synthesis of this compound and its derivatives has been a subject of interest for decades. General synthetic routes typically involve the condensation of 2,3-dihydroxybenzoic acid with an appropriate amine. york.ac.uk Early studies often focused on creating simple derivatives to understand the structure-activity relationships (SAR) concerning their metal-chelating abilities.

More recently, this compound has been isolated from natural sources, such as marine-derived actinomycete strains like Streptomyces sp. mdpi.comtandfonline.comvulcanchem.com The isolation of this compound from natural origins has further spurred interest in its biological activities, including its potential as an antioxidant. mdpi.comvulcanchem.com Some of the earliest insights into its therapeutic potential came from its identification as a scaffold for HIV-1 integrase inhibitors, where its ability to chelate magnesium ions in the enzyme's active site was a key discovery. york.ac.uk

Current Research Landscape and Future Directions

Established Synthetic Routes

The synthesis of this compound and its derivatives is primarily achieved through established chemical reactions, with the amidation of 2,3-dihydroxybenzoic acid being a cornerstone of its preparation. Derivatization from related precursors offers alternative pathways to this important chemical scaffold.

Amidation and Condensation Reactions of 2,3-Dihydroxybenzoic Acid

The most direct and widely employed method for synthesizing this compound involves the amidation or condensation of 2,3-dihydroxybenzoic acid with an appropriate amine. nih.govontosight.ai This reaction typically utilizes coupling agents to facilitate the formation of the amide bond. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water, often in the presence of a base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction. nih.gov

For instance, the synthesis of N-(4-fluorobenzyl)-2,3-dihydroxybenzamide was achieved by the condensation of 2,3-dihydroxybenzoic acid with 4-fluorobenzylamine (B26447) using EDCI and HOBt. nih.gov Similarly, N-cyclohexyl-2,3-dihydroxybenzamide was prepared from 2,3-dihydroxybenzoic acid and cyclohexanamine. nih.gov The versatility of this method allows for the introduction of a wide array of substituents on the amide nitrogen, leading to a diverse library of this compound derivatives.

In some cases, enzymatic approaches have also been explored. The adenylation domain DhbE, from the nonribosomal peptide synthetase (NRPS) system, can activate 2,3-dihydroxybenzoic acid and catalyze its condensation with amines, such as L-cysteine, to form N-(2,3-dihydroxybenzoyl)-L-cysteine. nih.gov

A notable application of this condensation reaction is in the synthesis of siderophore analogues like Butanochelin, where two this compound units are linked by a butane-1,4-diyl spacer through the condensation of 2,3-dihydroxybenzoic acid with 1,4-diaminobutane. ontosight.ai

Derivatization from Related Precursors

The synthesis of this compound can also be achieved through the derivatization of related precursor molecules. One common strategy involves the use of protecting groups for the hydroxyl functions of 2,3-dihydroxybenzoic acid prior to the amidation step. For example, the hydroxyl groups can be protected as benzyl (B1604629) ethers by reacting 2,3-dihydroxybenzoic acid with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃). nih.gov The resulting 2,3-bis(benzyloxy)benzoic acid can then be coupled with an amine using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and HOBt. nih.gov The benzyl protecting groups are subsequently removed by catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final this compound derivative. nih.gov

Another approach involves the modification of a pre-existing benzamide (B126) structure. For instance, a new cytotoxic cyclic dipeptide, petrocidin A, which contains a this compound moiety, was isolated from a marine sponge-derived bacterium. nih.govresearchgate.net It is suggested that 2,3-dihydroxybenzoic acid may be a direct precursor to this complex molecule. nih.govresearchgate.net

Furthermore, functional group interconversions on precursors can lead to the desired this compound. For example, a 5-nitro-2,3-dimethoxybenzoic acid can be condensed with an amine, followed by reduction of the nitro group to an amino group, which can then be further functionalized. nih.gov

Strategies for N-Substitution and Aromatic Ring Modification

The versatility of the this compound scaffold allows for extensive modifications at both the amide nitrogen and the phenyl ring. These modifications are crucial for tuning the molecule's properties for various applications.

N-Alkyl and N-Aryl Substitutions

Introducing alkyl and aryl groups at the amide nitrogen (N-substitution) is a common strategy to create a diverse range of this compound derivatives. This is typically achieved through the condensation reaction of 2,3-dihydroxybenzoic acid with a primary or secondary amine bearing the desired alkyl or aryl substituent. nih.govnih.gov

Table 1: Examples of N-Substituted this compound Derivatives

| Amine Used | N-Substituent | Reference |

| 4-Fluorobenzylamine | 4-Fluorobenzyl | nih.gov |

| Cyclohexanamine | Cyclohexyl | nih.gov |

| Methylamine | Methyl | nih.gov |

| Ethanolamine | Hydroxyethyl | nih.gov |

| 3-Aminopropan-1-ol | 3-Hydroxypropyl | nih.gov |

| 4-Aminobutan-1-ol | 4-Hydroxybutyl | nih.gov |

For more complex N-substituents, the corresponding amine precursor may need to be synthesized separately before the condensation step. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metal complexes, provides a sustainable route for the N-alkylation of amines with alcohols, which can then be used to create N-substituted benzamides. nih.gov

N-arylation of the amide can be accomplished through copper-catalyzed Ullmann-type coupling reactions or palladium-catalyzed Buchwald-Hartwig amination. sharif.edunih.gov These methods allow for the formation of a C-N bond between the amide nitrogen and an aryl halide or triflate.

Introduction of Functional Groups on the Phenyl Ring

Functional groups can be introduced onto the phenyl ring of this compound either by starting with a pre-functionalized 2,3-dihydroxybenzoic acid or by direct modification of the this compound scaffold.

A common strategy involves the use of 2,3-dimethoxybenzoic acid as a starting material, where the hydroxyl groups are protected as methyl ethers. This allows for electrophilic aromatic substitution reactions, such as nitration, to be performed on the ring. nih.gov For example, nitration of 2,3-dimethoxybenzoic acid can introduce a nitro group at the 5-position. This nitro-substituted precursor can then be carried through the amidation reaction, and the nitro group can subsequently be reduced to an amine, which can be further derivatized. nih.gov

Another approach is the sulfamoylation of 2,3-dimethoxybenzoic acid using chlorosulfonic acid, followed by reaction with an amine to introduce a sulfamoyl group at the 5-position. nih.gov The methoxy (B1213986) groups are then deprotected to yield the 5-sulfamoyl-2,3-dihydroxybenzamide derivative. nih.gov

Table 2: Examples of Functional Groups Introduced on the Phenyl Ring

| Position | Functional Group | Synthetic Strategy | Reference |

| 5 | Sulfamoyl | Sulfonylation of 2,3-dimethoxybenzoic acid followed by amidation and deprotection. | nih.gov |

| 5 | Amino | Nitration of 2,3-dimethoxybenzoic acid, followed by amidation and reduction of the nitro group. | nih.gov |

| 5 | Amido | Amidation of the 5-amino group. | nih.gov |

| 5 | Cyano | Diazotization of the 5-amino group followed by nucleophilic substitution. | nih.gov |

Preparation of Analogues with Varied Hydroxyl Positions

The synthesis of analogues of this compound with different hydroxylation patterns on the phenyl ring is crucial for structure-activity relationship studies. These analogues are typically prepared from the corresponding dihydroxybenzoic acid precursors. For example, 3,4-dihydroxybenzamide (B1582264) and 2,5-dihydroxybenzamide (B1214205) derivatives can be synthesized from 3,4-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, respectively, using similar amidation methodologies. researchgate.netjst.go.jp

The synthesis of salicylic (B10762653) acid derivatives (2-hydroxybenzoic acid) with substituents at the 3, 4, 5, or 6-positions often involves the selective O-alkylation of the corresponding hydroxy-2-hydroxybenzoic acids. nih.gov The intramolecular hydrogen bond between the carboxylic acid and the 2-hydroxyl group can direct alkylation to other hydroxyl groups on the ring. nih.gov

Enzymatic methods using laccases have also been employed to synthesize novel cephalosporins by aminating 2,5-dihydroxybenzoic acid derivatives. jst.go.jp This highlights the potential of biocatalysis in generating diverse hydroxyl-substituted benzamide analogues.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, key strategies include the use of biocatalysis and environmentally benign solvents.

A significant green approach involves biocatalysis, leveraging microorganisms to produce chemical compounds. Research has demonstrated the biosynthesis of 2,3-dihydroxybenzoate, a direct precursor to this compound, by genetically engineered mutants of Escherichia coli. bohrium.com These bacterial strains are blocked in the metabolic pathway that processes 2,3-dihydroxybenzoate further, allowing the compound to accumulate and be harvested. bohrium.com This method represents a sustainable route, starting from simple feedstocks and proceeding under mild, aqueous conditions. The enzymatic conversion of the resulting 2,3-dihydroxybenzoic acid to this compound can then be achieved through standard amidation reactions.

The use of water as a solvent is another cornerstone of green chemistry. While many organic syntheses rely on volatile and often toxic solvents, research into related compounds has shown the viability of aqueous systems. For instance, the synthesis of N,N'-(naphthalene-1,5-diyl)bis(this compound), a complex derivative, utilizes water for the final assembly of the molecule. mdpi.com Similarly, iron complexes involving this compound have been prepared in water, highlighting the compound's compatibility with green solvents. bohrium.com These examples suggest that direct synthetic routes to this compound in aqueous media are feasible, minimizing the environmental impact associated with organic solvent use. Furthermore, biocatalysts like baker's yeast (Saccharomyces cerevisiae) have been successfully used in water to catalyze reactions for similar molecules like salicylamide, underscoring the potential for developing a fully biocatalytic and aqueous synthesis for this compound. lmaleidykla.ltresearchgate.net

Chemical Transformations of this compound

This compound can undergo various chemical transformations, allowing it to serve as a building block for other valuable compounds. A key transformation is the conversion of its primary amide functional group into a nitrile.

The dehydration of the primary amide in this compound yields 2,3-dihydroxybenzonitrile (B1304943), a significant precursor for pharmaceuticals and agrochemicals. ontosight.ai This transformation is a fundamental reaction in organic chemistry and can be achieved through several methods. vulcanchem.com

The most direct method is dehydration using chemical reagents. This process involves the removal of a water molecule from the amide functional group. A wide array of dehydrating agents and catalytic systems have been developed for this purpose, ranging from classical stoichiometric reagents to modern catalytic systems that offer milder reaction conditions.

Table 1: Reagents and Catalysts for the Dehydration of Primary Amides to Nitriles

| Reagent/Catalyst Class | Specific Examples | Typical Conditions | Reference(s) |

|---|---|---|---|

| Acidic Reagents | Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Stoichiometric amounts, often requires heating. | mdpi.com |

| Metal Catalysts | Indium(III) triflate (In(OTf)₃), Iron salts (Fe(acac)₃), Palladium chloride (PdCl₂), Ruthenium complexes | Catalytic amounts, may require a co-reagent or specific solvent (e.g., toluene, aqueous acetonitrile). | researchgate.netescholarship.org |

| Silicon-Based Reagents | Silazanes, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Often used with a catalyst (e.g., In(OTf)₃, Zinc salts), provides mild conditions. | researchgate.netescholarship.org |

| Other | Trifluoroacetic anhydride, Trichloroisocyanuric acid | Stoichiometric amounts, effective for various substrates. | researchgate.net |

Another important route to nitrile derivatives from aromatic compounds is the Sandmeyer reaction. wikipedia.org This reaction typically involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, such as cyanide, in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov In the context of this compound, a synthetic strategy could involve a precursor with an amino group on the aromatic ring. For example, a 5-amino-2,3-dimethoxybenzamide has been successfully converted to the corresponding 5-cyano derivative through a diazo-reaction followed by nucleophilic replacement with cyanide, a process that mirrors the Sandmeyer reaction. nih.gov This demonstrates that the benzamide functionality is stable under these reaction conditions, making this a viable method for producing cyano-substituted this compound derivatives. The direct conversion of this compound to 2,3-dihydroxybenzonitrile using a Sandmeyer-type reaction with a copper catalyst has also been noted as a synthetic method. ontosight.ai

Ligand Design Principles and Coordination Modes

The design of ligands based on this compound is centered around creating molecules that can effectively bind to metal ions, with a particular focus on iron(III). The core of this capability lies in specific functional groups that act as points of attachment to the metal center.

Catecholate and Hydroxamate Coordination Motifs

The primary coordination motif of this compound is the catecholate group, which consists of two adjacent hydroxyl groups on a benzene (B151609) ring. escholarship.org Upon deprotonation, these hydroxyl groups form a bidentate chelate, meaning they can bind to a metal ion at two points. escholarship.org This bidentate binding forms a stable five-membered ring with the metal ion, a highly favorable arrangement in coordination chemistry. The hard nature of the oxygen donor atoms in the catecholate group makes them particularly well-suited for binding to hard metal ions like iron(III), in accordance with the Hard and Soft Acids and Bases (HSAB) principle. nih.gov

Influence of Denticity and Chirality on Metal Binding

Chirality, or the "handedness" of a molecule, also plays a significant role in metal binding. nih.gov When a ligand like a siderophore mimic coordinates to a metal ion, it can result in a chiral metal complex, often designated as having either a Δ (delta) or Λ (lambda) configuration. nih.govd-nb.info The inherent chirality of the ligand's backbone can influence which of these configurations is preferentially formed. nih.gov This stereoselectivity can be critical for biological recognition, as the protein receptors involved in siderophore uptake are often specific to one chiral form of the metal-siderophore complex. york.ac.ukwhiterose.ac.uk Studies have shown that altering the chirality of the ligand can impact the recognition and transport of the iron complex. researchgate.net

Complexation with Transition Metal Ions

The ability of this compound and its analogs to form stable complexes with transition metal ions is a cornerstone of their chemical significance. The focus of much of this research has been on their interaction with iron(III), a critical nutrient for most living organisms but one that is sparingly soluble under physiological conditions.

Iron(III) Coordination and Siderophore Mimicry

Microorganisms produce low-molecular-weight compounds called siderophores to scavenge for iron(III). york.ac.uk Many of these natural chelators, such as enterobactin, utilize catecholate groups to bind iron with exceptionally high affinity. nih.gov Synthetic molecules based on this compound are designed to mimic the function of these natural siderophores. york.ac.ukbohrium.com These mimics are valuable tools for studying the fundamental principles of iron coordination and for developing new therapeutic agents for iron overload diseases. nih.gov

The strength of the interaction between a ligand and a metal ion is quantified by its stability constant (log β). A higher stability constant indicates a more stable complex and a greater affinity of the ligand for the metal ion. Research has shown that ferric complexes of ligands containing this compound units exhibit very high stability constants. For example, hybrid siderophores containing both catecholate and hydroxamate groups have shown high log β values for their iron(III) complexes. acs.org The thermodynamic stability of these complexes is a key factor in their ability to effectively sequester iron from the environment or from other biological molecules. The table below presents the thermodynamic stability constants for some this compound-containing ligands with Iron(III).

| Ligand | log β |

| K2[FeIIILC2H1] (bis-catecholate, mono-hydroxamate) | 37.3 acs.org |

| K[FeIIILC1H2] (mono-catecholate, bis-hydroxamate) | 32.3 acs.org |

| K3[FeIIILC3] (tris-catecholate) | 44.2 acs.org |

| [FeIIILH3] (tris-hydroxamate) | 31 acs.org |

| H6L (bis-catecholate, mono-hydroxamate) | 31.4 nih.gov |

This table is interactive. Click on the headers to sort the data.

The study of siderophore mimics provides valuable insights into the mechanisms by which microorganisms take up iron. Once the siderophore or its mimic binds to iron(III), the resulting complex is recognized by specific receptor proteins on the outer membrane of the bacterial cell. escholarship.orgescholarship.org The complex is then transported into the cell, where the iron is released for use in various metabolic processes. escholarship.org Research has shown that the uptake process can be highly specific, with receptors recognizing particular structural features of the iron complex, including its charge, size, and chirality. researchgate.net For instance, alterations to the net charge and size of the molecule can hinder its recognition and transport. researchgate.net In some cases, the iron is released from the siderophore through a reduction of Fe(III) to Fe(II), which has a lower affinity for the ligand. york.ac.uk In other cases, the ligand itself is enzymatically degraded to release the iron. escholarship.org By designing and studying various siderophore mimics, researchers can probe the specific requirements of these uptake pathways and gain a better understanding of the intricate processes of microbial iron acquisition. york.ac.ukwhiterose.ac.uk

Role in Artificial Metalloenzyme Development

Artificial metalloenzymes (ArMs) are hybrid catalysts that combine the reactivity of a synthetic metal complex with the high selectivity of a protein scaffold. york.ac.ukwikipedia.org The goal is to create novel biocatalysts for reactions not found in nature. wikipedia.org In this context, siderophores of the this compound type have been explored as anchoring groups for synthetic catalysts. york.ac.uk

One innovative approach uses these siderophores as redox-reversible anchors. york.ac.uk The strategy is inspired by the natural function of siderophores in iron uptake. york.ac.uk In the presence of iron(III), the siderophore-based anchor strongly binds an organometallic catalyst to a protein scaffold, thereby assembling the artificial metalloenzyme. Upon reduction of the iron to Fe(II), the complex dissociates, leading to the disassembly of the ArM. york.ac.uk This controlled assembly and disassembly offer a sophisticated mechanism for regulating catalytic activity. The development of ArMs often involves incorporating metal-chelating non-canonical amino acids into protein scaffolds to create highly selective catalysts. google.com

Molybdenum(VI) Complexation

The interaction between this compound-containing ligands and molybdenum is of significant biological and chemical interest. Molybdate (B1676688) has been shown to react readily and instantly with these catecholamide-type ligands. researchgate.net This reaction leads to the formation of stable cis-dioxido-Mo(VI) complexes. researchgate.net

This complexation is biologically relevant because it presents a competition between molybdate and iron(III) for siderophores of the catecholamide type. researchgate.net Bacteria secrete these siderophores to acquire essential Fe(III). york.ac.ukresearchgate.net The ability of molybdate to form stable complexes with these same ligands highlights the intricate interplay of different metal ions within biological systems and the versatility of siderophores in metal ion binding. york.ac.ukresearchgate.net In contrast to other transition metal tris(amidophenoxide) complexes which may adopt a meridional geometry, molybdenum(VI) complexes show a preference for a facial geometry in the solid state, a preference attributed to enhanced π-bonding. nih.gov

Copper(II) Interactions

This compound and its derivatives exhibit a notable affinity for copper(II) ions. Potentiometric and spectrophotometric studies have investigated the complexation equilibria of Cu(II) with N,2-dihydroxybenzamide, revealing that the hydroxamate and carbonyl oxygen atoms are likely involved in coordination. oup.com Research on related compounds, such as N-(4-fluorobenzyl)-2,3-dihydroxybenzamide, has indicated a greater affinity for copper ions, particularly around physiological pH. researchgate.net

Spectrophotometric and electron paramagnetic resonance methods suggest that this compound analogs form square planar or distorted octahedral complexes with copper(II), typically in a 2:1 ligand-to-metal stoichiometry. smolecule.com The binding is pH-dependent, with optimal complex formation occurring at physiological pH values. smolecule.com Studies on analogous compounds like N,3-dihydroxy-2-naphthamide have further elucidated the coordination mechanism, suggesting that the imidic and hydroxamic oxygen atoms are the primary binding sites for Cu(II). oaepublish.com

Titanium(IV) Oxo-Cluster Formation and Characterization

The reaction of this compound (referred to as H₂dihybe in some literature) with titanium(IV) sources under specific conditions leads to the formation of polynuclear titanium oxo-clusters (TOCs). mdpi.comnih.gov These clusters are part of a unique family of molecular species with applications in catalysis and materials science. researchgate.net

A notable example is the tetranuclear titanium oxo-cluster formed from the reaction of H₂dihybe with TiCl₄ in methanol (B129727) and KOH. mdpi.comnih.gov This cluster was comprehensively characterized using single-crystal X-ray structure analysis, ESI-MS, NMR spectroscopy (¹H and ¹³C), and various spectroscopic techniques. mdpi.com The analysis revealed a rare inorganic core, {Ti₄(μ-O)₂}, and provided insights into the ligand's binding modes. mdpi.comnih.gov

The structural integrity of the cluster in solution was confirmed by high-resolution ESI-MS, which showed isotopic distribution patterns corresponding to the intact tetranuclear core. mdpi.comnih.gov In this specific cluster, each titanium(IV) atom is coordinated to two mono-deprotonated Hdihybe⁻ ligands. One ligand acts as a bidentate chelate, while the other functions as a chelate-bridging ligand. mdpi.com

| Property | Description | Source |

| Compound | [TiIV₄(μ-O)₂(HOCH₃)₄(μ-Hdihybe)₄(Hdihybe)₄]Cl₄∙10H₂O∙12CH₃OH | mdpi.comnih.gov |

| Inorganic Core | {Ti₄(μ-O)₂} | mdpi.comnih.gov |

| Ligand | N,2-dihydroxybenzamide (H₂dihybe) | mdpi.comnih.gov |

| Characterization | Single-crystal X-ray analysis, ESI-MS, ¹H & ¹³C NMR, UV-Vis, IR | mdpi.com |

| Key IR Band | An intense band at ~800 cm⁻¹ attributed to the ν(Ti₂–μ-O) stretching mode. | nih.gov |

| Ligand Binding | Each Ti(IV) is bonded to two mono-deprotonated Hdihybe⁻ ligands, one bidentate and one bridging. | mdpi.com |

Chelation of Actinide and Lanthanide Ions

The structural similarities between Pu(IV) and Fe(III) have prompted the investigation of iron-chelating agents, including this compound derivatives, for actinide sequestration. escholarship.org The goal is to develop ligands that can effectively bind and promote the excretion of radioactive and toxic actinide ions from the body.

Plutonium(IV) Extraction and Chelation

Derivatives of this compound are key components in the design of multidentate ligands for the selective chelation of plutonium(IV). acs.orgacs.orgauburn.eduacs.org Research has focused on creating octadentate ligands that incorporate this compound coordinating units onto various molecular backbones, such as a tetrapodal amine structure. acs.orgauburn.eduacs.org These complex structures are designed to fully encapsulate the large Pu(IV) ion.

One strategy to improve the efficacy and solubility of these chelators has been the introduction of sulfonate groups onto the 2,3-dihydroxybenzoyl (CAM) rings. escholarship.org This modification was shown to substantially improve water solubility, stability against air oxidation, and affinity for actinide(IV) ions at low pH. escholarship.org For instance, a sulfonated tetra-2,3-dihydroxybenzamide derivative of spermine (B22157) proved to be a highly effective agent for plutonium removal. escholarship.org

While simple 2,3-dihydroxybenzoic acid showed only a modest effect on plutonium retention in early studies, the more sophisticated multidentate ligands based on the amide have demonstrated much greater promise. iaea.org The design of these ligands is a continual area of research, aiming to optimize their selectivity and efficiency for extracting Pu(IV) from waste streams and for in vivo chelation. acs.orgresearchgate.net

| Ligand Type | Key Features | Application Focus | Source |

| Octadentate Ligands | Incorporate this compound units on a tetrapodal amine backbone. | Actinide Chelation | acs.orgauburn.eduacs.org |

| Sulfonated Derivatives | Sulfonate groups added to the dihydroxybenzoyl rings. | Improved solubility and Pu(IV) affinity at low pH. | escholarship.org |

| Mixed Ligands | Combine catecholate and hydroxypyridinonate (HOPO) groups. | Biological testing for actinide sequestration. | mdpi.com |

| OTDA Ligands | Oxa-bridged tricyclo-dicarboxamide designed for conformational constraint. | Selective extraction of tetravalent actinides (Pu(IV)). | researchgate.net |

General f-Element Complexation

The coordination of f-block elements, including lanthanides and actinides, is a significant area of research due to its relevance in nuclear fuel reprocessing, waste management, and the development of advanced materials. The this compound moiety is a key building block in the design of highly efficient chelating agents for these elements. acs.orgresearchgate.net For instance, octadentate ligands that incorporate this compound and 2,3-dihydroxyterephthalamide (B1262718) units onto a tetrapodal amine framework have been synthesized specifically for the chelation of actinides. acs.org The design of such multidentate ligands leverages the strong binding affinity of the catechol group for hard metal ions like the f-elements.

Research has also demonstrated that the biological transport of f-elements can be mediated by proteins that recognize the metal complex through its ligand. pdbj.org The mammalian protein siderocalin, for example, can bind lanthanide and actinide complexes by specifically recognizing the chelating ligand, such as this compound. pdbj.org Crystallographic studies have provided detailed insights into the structure of these ternary protein-ligand-metal complexes, revealing the coordination of transuranic actinides. pdbj.org This interaction is not merely a transport mechanism; siderocalin can also function as a synergistic antenna to sensitize the luminescence of trivalent lanthanide and actinide ions held by the chelator. pdbj.org This phenomenon dramatically enhances the brightness and efficiency of intramolecular energy transfer, highlighting a potential pathway for designing novel biomimetic platforms for photoluminescence, separation, and transport applications. pdbj.org The fundamental coordination chemistry of catechol-based ligands, originally studied for iron sequestration, thus provides a powerful model for understanding and manipulating f-element behavior. escholarship.org

Rare Earth Element Flotation Studies

Froth flotation is a primary industrial method for concentrating valuable minerals from ore. The process relies on collector molecules that selectively bind to the target mineral surface, rendering it hydrophobic. While hydroxamic acids and related compounds are extensively studied as selective collectors for rare earth element (REE) minerals like bastnaesite, research findings specifically detailing the use of this compound for this purpose are not available in the reviewed literature. researchgate.netresearchgate.netmines.edu

Extensive studies have been conducted on the isomer N,2-dihydroxybenzamide (salicylhydroxamic acid, SHA), which has shown promise as a collector in bastnaesite flotation. researchgate.netnih.gov However, performance data for this compound in a similar capacity could not be found in the provided research.

Redox Chemistry of Metal-2,3-Dihydroxybenzamide Complexes

The catechol group of this compound is redox-active, allowing it to exist in multiple oxidation states (catecholate, semiquinonate, and quinone). This property is imparted to its metal complexes, making them subjects of significant interest for developing materials and catalysts for multi-electron reactions. emory.eduresearchgate.net

Research into ligands incorporating the this compound scaffold, such as N,N'-(azanediylbis(2,1-phenylene))bis(this compound) (H7LCAT), is explicitly aimed at developing complexes with redox-active catecholamine ligands. emory.edu The goal is to modify and enhance the reactivity of first-row transition metals, which are often poor catalysts for multi-electron transformations under normal conditions. emory.edu Characterization of these complexes frequently involves cyclic voltammetry to directly probe their redox behavior. emory.edu

The complexation of 2,3-dihydroxybenzoic acid (a precursor to the amide) with molybdenum(VI) demonstrates this redox versatility. Depending on the reaction conditions, dimeric or oligomeric oxo-complexes can be formed where the ligand exists in its catecholate, semiquinonate, or a mixed-valence oxidation state. researchgate.net

In iron complexes, the redox activity is also prominent. Iron(III) complexes with catechol-containing ligands are studied as models for dioxygenase enzymes. bohrium.com These complexes can exhibit an Fe(III)→Fe(II) redox couple and show intense ligand-to-metal charge-transfer (LMCT) bands in the visible spectrum, arising from the transfer of an electron from the phenolate (B1203915) moiety of the ligand to the iron(III) center. bohrium.com

Table 1: Oxidation States of 2,3-Dihydroxybenzoic Acid Ligand in Molybdenum(VI) Complexes This table summarizes the different redox forms of the ligand observed in complexes under various conditions as described in the literature. researchgate.net

| Ligand Form | Oxidation State | Role in Complex |

| Catecholate | Fully Reduced | Standard chelating form |

| Semiquinonate | One-electron Oxidized | Radical species, indicating redox activity |

| Mixed Valence | Combination | Found in oligomeric structures under specific redox conditions |

Catalytic Applications of this compound Metal Complexes

The ability to chelate metal ions and participate in redox reactions makes complexes of this compound candidates for various catalytic applications, including as enzyme inhibitors and functional enzyme mimics. emory.edubohrium.comnih.gov

A notable application is in the inhibition of viral enzymes. Derivatives of this compound have been identified as low-micromolar inhibitors of HIV-1 integrase. nih.gov This enzyme requires a divalent metal cofactor, such as Mg²⁺ or Mn²⁺, for its catalytic activity. nih.gov The this compound derivatives are predicted to function by chelating this metal ion within the enzyme's active site, thereby blocking its catalytic function and inhibiting viral replication. nih.gov

Furthermore, metal complexes of ligands containing the this compound unit serve as functional models for metalloenzymes. bohrium.com Iron(III) complexes have been evaluated as models for carbon-carbon bond-cleaving catechol dioxygenase enzymes. bohrium.com These synthetic complexes can mimic the dioxygenase activity of the native enzyme, producing primarily extradiol cleavage products from catechol substrates. bohrium.com This research provides insight into the reaction mechanisms of these important enzymes and demonstrates the catalytic potential of synthetic analogues.

Table 2: Dioxygenase Activity of Model Iron(III) Complexes This table shows the product distribution from the catalytic cleavage of 3,5-di-tert-butylcatechol (B55391) by model iron complexes, demonstrating their function as enzyme mimics. bohrium.com

| Product Type | Yield Range | Significance |

| Extradiol Cleavage Products | 75–92% | Major product, mimicking the primary activity of extradiol dioxygenases. |

| Intradiol Cleavage Products | 4–14% | Minor product, indicating high selectivity of the model complex. |

The overarching goal in this field is the development of efficient, low-cost catalysts based on abundant first-row transition metals. emory.edu By using redox-active ligands like this compound, researchers aim to create catalysts capable of promoting challenging multi-electron transformations relevant to industrial and pharmaceutical synthesis. emory.edu

Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxybenzamide

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 2,3-dihydroxybenzamide. wikipedia.orgrsc.org DFT allows for the calculation of electronic structure and related properties by modeling the electron density, offering a balance of computational cost and accuracy that is well-suited for molecules of this size. wikipedia.orgscispace.commdpi.com

DFT calculations are instrumental in predicting the electronic structure and chemical reactivity of this compound. rsc.orgnih.gov Key aspects of its reactivity are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and its tendency to donate or accept electrons. nih.gov For instance, in a study of a titanium(IV) complex with the related N,2-dihydroxybenzamide, the HOMO was found to be localized on the phenolate (B1203915) oxygen, while the LUMO was centered on the titanium atom, indicating a ligand-to-metal charge transfer character. mdpi.com

Theoretical studies on related catechol-Fe complexes using hybrid Hartree-Fock/DFT methods have shown that charge transfer is vital in complex formation, where the free electrons of oxygen atoms interact with the antibonding orbitals of the iron. scirp.org Such calculations help in understanding the metal-chelating behavior of the 2,3-dihydroxy moiety. Furthermore, quantum chemical simulations have been employed to predict the metabolic fate of benzene (B151609) derivatives, including this compound. researchgate.net These models can predict how substituents influence the molecule's biotransformation, a critical aspect of its biological activity and potential toxicity. researchgate.net Reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from DFT, provide a quantitative framework for understanding how the molecule interacts with biological systems. nih.gov

Computational methods are powerful tools for simulating and interpreting the spectroscopic properties of this compound and its derivatives. Theoretical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), which can then be compared with experimental data for structural validation. nih.govglobalresearchonline.net

In a detailed study of a titanium(IV) complex of N,2-dihydroxybenzamide, DFT calculations were used to predict the IR absorbance spectrum. mdpi.com The calculated spectrum showed good agreement with the experimental one, supporting the proposed structural model. mdpi.comresearchgate.net Notably, upon complexation with titanium, the calculated vibrational frequency of the carbonyl group (ν(C=O)) showed a redshift, while the ν(N-O) frequency exhibited a blueshift, observations that were consistent with experimental findings. mdpi.com Similar DFT studies on catechol-Fe complexes have also shown that the formation of intermolecular bonds between the carbonyl oxygen and solvent molecules can cause a spectral red shift in the FTIR spectrum. scirp.org

Solution-state ¹H and ¹³C NMR studies on the titanium complex revealed that the chemical shifts of the ligand's protons were shifted to a lower field upon ligation to the Ti(IV) center. mdpi.com This deshielding effect, quantified by the change in chemical shift (Δδ), is a clear indicator of complex formation, and these experimental values can be corroborated by theoretical NMR simulations.

The table below summarizes the observed changes in ¹H NMR chemical shifts for N,2-dihydroxybenzamide upon complexation with Titanium(IV), demonstrating the deshielding effect. mdpi.com

| Proton | Ligand (ppm) | Complex (ppm) | Δδ (ppm) |

| H(a) | 6.928 | 7.028 | 0.10 |

| H(b) | 7.338 | 7.408 | 0.07 |

| H(c) | 6.897 | 7.007 | 0.11 |

| H(d) | 7.669 | 7.829 | 0.16 |

Proton assignments correspond to the aromatic protons of the N,2-dihydroxybenzamide ligand.

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking simulations, serves as a critical tool to visualize and predict how this compound and its analogues interact with biological macromolecules at the atomic level. nih.gov This approach is fundamental in structure-based drug design, allowing researchers to generate hypotheses about binding modes and affinities before undertaking costly synthesis and biological testing.

The this compound scaffold has been identified as a promising starting point for the development of inhibitors for several biological targets. Molecular docking studies have been central to this process.

For example, this scaffold was identified as a novel inhibitor of HIV-1 integrase. nih.gov Modeling suggested that substituents on the phenyl ring could create additional interactions with key residues in the binding pocket, while modifications to the carboxamide portion could enhance interactions with the enzyme's hydrophobic surface. nih.gov In another study, a virtual screening campaign targeting the SARS-CoV-2 spike protein's interface with the ACE2 receptor identified this compound as a potential modulator of this protein-protein interaction. nih.gov

Furthermore, the this compound moiety was selected as a backbone for designing inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.govresearchgate.net A step-by-step virtual optimization and molecular docking process led to the synthesis of derivatives with significant inhibitory activity. nih.gov

The table below presents a summary of biological targets for which this compound-based compounds have been investigated using molecular modeling.

| Biological Target | Investigated Compound/Scaffold | Key Finding | Reference(s) |

| HIV-1 Integrase | This compound derivatives | The scaffold acts as a metal-chelating motif to inhibit strand transfer activity. | nih.govresearchgate.net |

| Influenza Virus PA Endonuclease | N-(4-fluorobenzyl)-2,3-dihydroxybenzamide | The compound inhibits endonuclease activity, likely through chelation of metal ions in the active site. | unipr.itresearchgate.net |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | This compound-based inhibitors | Identified as a suitable backbone for inhibitors, leading to derivatives with micromolar activity. | nih.govresearchgate.net |

| SARS-CoV-2 Spike/ACE2 Interface | This compound | Identified as a potential modulator of the protein-protein interaction via virtual screening. | nih.gov |

A primary mechanism of action for this compound-based inhibitors is the chelation of divalent metal ions essential for the catalytic activity of certain enzymes. nih.gov Molecular modeling has been crucial in hypothesizing and analyzing these chelation mechanisms. nih.govmolaid.com

The catalytic sites of enzymes like HIV-1 integrase and influenza PA endonuclease contain two divalent metal ions (typically Mg²⁺ or Mn²⁺) that are critical for their function. nih.govresearchgate.netunipr.it The 2,3-dihydroxybenzoyl group is perfectly structured to act as a bidentate chelator. The two adjacent hydroxyl groups can effectively coordinate with the metal ions in the active site, functionally sequestering them and thereby inhibiting the enzyme's catalytic reaction. nih.govunipr.it

In the case of HIV-1 integrase inhibitors, molecular modeling supported the hypothesis that the this compound core serves as the metal-binding motif, sufficiently binding to the two metal cofactors in the active site. nih.govresearchgate.net Similarly, for influenza endonuclease inhibitors, preliminary docking calculations supported a "two-metal" coordination model where the donor atoms of the ligand interact with essential amino acids and the metal ions in the PA-Nter active site. unipr.it This chelation-based mechanism provides a powerful strategy for developing potent and specific inhibitors for various metalloenzymes. nih.govunipr.itresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. acs.orgnih.gov These models are valuable for predicting the activity of new compounds and for understanding the key structural features that determine their effects.

The this compound scaffold has been included in several QSAR studies. A pharmacophore-based QSAR model was developed for a series of catechol-based inhibitors of matrix metalloproteinases (MMPs), which included an N-(4-diphenyl)-2,3-dihydroxybenzamide derivative. tandfonline.comtandfonline.com The resulting model was robust and predictive, effectively discriminating between active and inactive compounds. tandfonline.com The model highlighted the critical importance of both hydroxyl groups and their specific positioning on the aromatic ring for MMP-8 inhibition. tandfonline.com

In a different approach, a convolutional neural network (cNN) was trained to create a QSAR model capable of identifying potential modulators of protein-protein interactions. nih.gov This model screened a large chemical database and successfully identified this compound as a potential hit. nih.gov QSAR studies have also been mentioned in the context of developing inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1) from the this compound scaffold. nih.govresearchgate.net These modeling efforts demonstrate the utility of QSAR in drug discovery, from identifying initial hits to optimizing lead compounds. nih.govtandfonline.com

The table below summarizes key data from a QSAR study on MMP inhibitors that included a this compound derivative. tandfonline.comtandfonline.com

| Model Target | Model Type | Training Set Size | Test Set Size | R² (Training Set) | Q² (Cross-validated) | Key Finding |

| MMP-8 Inhibition | Pharmacophore QSAR | 17 | 5 | 0.8 | 0.8 | The model highlights the importance of the two hydroxyl groups and their relative positions for activity. |

Force Field Development and Molecular Dynamics Simulations of this compound Systems

Computational methods, particularly force field development and molecular dynamics (MD) simulations, provide profound insights into the behavior of molecular systems at an atomic level. stanford.edu These techniques are instrumental in understanding the conformational dynamics, intermolecular interactions, and solvent effects of molecules like this compound.

Force Field Development

A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. numberanalytics.com The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field. ethz.ch For small organic molecules such as this compound, developing or selecting an appropriate force field is a critical first step. This process involves parameterizing various terms that define the molecule's energetics and geometry.

Classical force fields are commonly used and are based on intuitive representations of molecular interactions. numberanalytics.com The parameterization process for a molecule like this compound must accurately capture:

Bonded Interactions: These include bond stretching, angle bending, and torsional (dihedral) angles which dictate the molecule's covalent geometry.

Non-Bonded Interactions: These consist of van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled with a Coulomb potential). numberanalytics.com

A significant challenge in parameterizing force fields for small molecules is the sheer diversity of chemical space and the scarcity of experimental data for individual compounds. ethz.ch Therefore, parameters are often derived from high-level quantum mechanical calculations or by fitting to available experimental data. ethz.chnih.gov For this compound, a crucial structural feature to model correctly is the potential for intramolecular hydrogen bonding between the adjacent hydroxyl and amide groups. This interaction significantly influences the molecule's preferred conformation and its interactions with its environment. researchgate.net

Atomic partial charges are a critical component for modeling electrostatic interactions. nih.gov These are often derived using methods like AM1-BCC or by fitting to the electrostatic potential calculated via quantum mechanics. nih.govmdpi.com General force fields like the General Amber Force Field (GAFF) are designed to cover a wide range of organic molecules and can be used for this compound, though specific parameterization may be required for higher accuracy. mdpi.com

Table 1: Components of a Typical Molecular Mechanics Force Field This table outlines the fundamental energy terms that a force field uses to describe a molecular system like this compound. Each term is represented by a specific mathematical function and a set of parameters that are optimized to reproduce experimental or quantum mechanical data.

| Interaction Term | Description | Typical Potential Function |

| Bond Stretching | Energy required to stretch or compress a covalent bond from its equilibrium length. | Harmonic (e.g., E = k(r - r₀)²) |

| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | Harmonic (e.g., E = k(θ - θ₀)²) |

| Torsional Dihedrals | Energy associated with the rotation around a central bond, defined by four bonded atoms. | Periodic (e.g., Fourier series) |

| Van der Waals | Short-range attractive and repulsive forces between non-bonded atoms. | Lennard-Jones 6-12 Potential |

| Electrostatic | Long-range attractive or repulsive forces between atoms based on their partial charges. | Coulomb's Law |

This table is a generalized representation of force field components.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations use a force field to calculate the forces acting on each atom in a system and then integrate Newton's laws of motion to simulate the movement of atoms over time. stanford.edumatlantis.com This "computational microscope" provides a dynamic picture of molecular behavior that is often inaccessible through experimental techniques alone. stanford.edu

MD simulations have been employed to investigate the behavior of dihydroxybenzoic acid (diOHBA) isomers, including the closely related 2,3-dihydroxybenzoic acid, in solution. researchgate.net One study used MD simulations to explore molecular association processes in 2-propanol, a solvent that can act as both a hydrogen bond donor and acceptor. researchgate.net

The key findings from these simulations indicated that intramolecular hydrogen bonding has the most significant impact on the behavior of diOHBA isomers in solution. researchgate.net For 2,3-dihydroxybenzoic acid, the intramolecular bond between the carboxyl group and the adjacent hydroxyl group is a defining feature. This interaction influences the molecule's propensity to form different types of associated species, such as dimers linked by interactions between carboxyl and phenolic hydroxyl groups or through the stacking of aromatic rings. researchgate.net The simulations revealed differences in how various isomers associate in solution, which can provide a rationale for understanding how these association processes might influence properties like crystal formation. researchgate.net

Table 2: Summary of MD Simulation Findings for Dihydroxybenzoic Acid Isomers in Solution This table summarizes comparative findings from molecular dynamics simulations of dihydroxybenzoic acid isomers, highlighting the distinct behavior influenced by the position of hydroxyl groups.

| Isomer | Key Structural Feature | Observed Behavior in Simulation |

| 2,3-diOHBA | Intramolecular H-bond between adjacent carboxyl and hydroxyl groups. | Strong influence of intramolecular H-bond on solution behavior; specific patterns of forming associated species. researchgate.net |

| 2,4-diOHBA | Potential for different intramolecular H-bonding patterns compared to the 2,3-isomer. | Differing propensity to form associated species compared to other isomers. researchgate.net |

| 3,4-diOHBA | Adjacent hydroxyl groups, but different spatial relation to the carboxyl group. | Unique molecular association processes observed in solution. researchgate.net |

| 3,5-diOHBA | Hydroxyl groups are meta to the carboxyl group, precluding the proximal intramolecular H-bond. | Distinct association behavior and stacking interactions compared to isomers with ortho hydroxyl groups. researchgate.net |

This table is based on the research findings reported for dihydroxybenzoic acid (diOHBA) isomers. researchgate.net

Biological Activities and Mechanistic Research of 2,3 Dihydroxybenzamide in Vitro Focus

Enzyme Inhibition Studies

The 2,3-dihydroxybenzamide scaffold has been identified as a pharmacophore of interest in the design of various enzyme inhibitors. Its catechol moiety is capable of engaging in key interactions, such as metal chelation, within the active sites of several enzymes. This section details the in vitro inhibitory activities of this compound and its derivatives against a range of enzymatic targets.

This compound has emerged as a promising scaffold for the development of inhibitors targeting HIV-1 integrase (IN), a crucial enzyme for viral replication. Research has demonstrated that derivatives of this compound can inhibit both the catalytic activity of IN and the protein-protein interaction between IN and the Lens Epithelium-Derived Growth Factor (LEDGF/p75), a key cellular cofactor for viral integration.

By merging the pharmacophoric features of salicylate (B1505791) and catechol, this compound was identified as an effective scaffold to inhibit the strand transfer reaction mediated by HIV-1 integrase. Further structural modifications to this scaffold, such as the addition of a heteroaromatic functionality on the carboxamide portion and a piperidin-1-ylsulfonyl group on the phenyl ring, have yielded compounds with low micromolar inhibitory concentrations (IC50) for the strand transfer reaction. Notably, these derivatives often exhibit selectivity for the strand transfer step over the 3'-processing reaction.

A significant aspect of the mechanism of these this compound derivatives is their ability to disrupt the interaction between the HIV-1 integrase catalytic core domain and the integrase binding domain of LEDGF/p75. This interaction is vital for tethering the viral pre-integration complex to the host cell's chromatin. By inhibiting this interaction, these compounds present an alternative anti-HIV strategy to directly targeting the enzyme's catalytic activity. Many of the developed this compound derivatives have been shown to inhibit the IN-LEDGF/p75 interaction at micromolar concentrations in in vitro assays.

Table 1: In Vitro Inhibitory Activity of a this compound Derivative against HIV-1 Integrase

| Compound | Target | Assay | IC50 (µM) |

| 5p | HIV-1 Integrase (Strand Transfer) | Enzymatic Assay | 5 |

Data derived from a study on this compound-based IN inhibitors.

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is essential for viral replication, making it a key target for antiviral drug development. The active site of this endonuclease contains a two-metal center, which is a feature shared with other enzymes like HIV-1 integrase. This similarity suggests that compounds with metal-binding pharmacophores could inhibit both enzymes.

While direct studies on this compound are limited, research on the structurally related 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, considered a conformationally constrained equivalent of a 2,3-dihydroxybenzoyl group, has shown promise. nih.gov This scaffold has been explored for the inhibition of influenza virus PA endonuclease. nih.gov The dihydroxy functionality acts as a metal-binding pharmacophore, coordinating with the divalent metal ions in the enzyme's active site. nih.gov Derivatives of this related scaffold have demonstrated nanomolar inhibitory activity in FRET-based enzymatic assays and micromolar inhibition in cell-based influenza virus polymerase assays. nih.gov These findings suggest that the 2,3-dihydroxybenzoyl moiety is a relevant pharmacophore for targeting the influenza virus endonuclease, though further research is needed to evaluate the specific efficacy of this compound itself.

The potential for this compound to act as an inhibitor of other enzyme systems has been considered, though specific in vitro data is scarce.

Glucokinase: Glucokinase is a key enzyme in glucose metabolism and a target for anti-diabetic drugs. While some benzamide (B126) derivatives have been investigated as potential glucokinase activators, there is no available scientific literature detailing the inhibitory effects of this compound on this enzyme.

IκB Kinase β (IKKβ): IKKβ is a crucial kinase in the NF-κB signaling pathway, which is involved in inflammatory responses. Inhibition of IKKβ is a therapeutic strategy for inflammatory diseases. However, in vitro studies specifically evaluating the inhibitory activity of this compound against IKKβ have not been reported in the reviewed literature.

Antimicrobial Research (In Vitro)

The potential of this compound and its derivatives as antimicrobial agents has been an area of scientific inquiry, particularly focusing on their efficacy against pathogenic bacteria.

Mycobacterium tuberculosis : Tuberculosis remains a significant global health threat, and the search for new anti-mycobacterial agents is ongoing. Various benzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, N-alkyl nitrobenzamides have shown promising antitubercular activities. nih.gov However, specific in vitro studies detailing the minimum inhibitory concentration (MIC) or bactericidal activity of the parent compound, this compound, against Mycobacterium tuberculosis are not available in the current body of scientific literature.

Bacillus subtilis : Bacillus subtilis is a Gram-positive bacterium that is often used as a model organism in antibacterial research. Studies have been conducted on various benzamide derivatives to assess their antibacterial properties against B. subtilis. nanobioletters.com While these studies indicate that the benzamide scaffold can be a basis for developing antibacterial agents, there is a lack of specific data from in vitro assays on the antibacterial efficacy of this compound against Bacillus subtilis.

Antifungal Activity (e.g., Candida glabrata, phytopathogens)

The antifungal properties of this compound and its closely related analogues have been investigated against various fungal species, including significant plant pathogens (phytopathogens). Research has primarily focused on the acid form, 2,3-dihydroxybenzoic acid (2,3-DHBA), and its methyl ester, which have demonstrated notable efficacy.

An investigation into methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii HOA73, revealed broad-spectrum antifungal activity against several important plant pathogens nih.gov. At a concentration of 50 µg/mL, it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani nih.gov. The compound also showed significant growth inhibition against Phytophthora capsici and Fusarium oxysporum f. sp lycopersici nih.gov. The minimum inhibitory concentrations (MICs) required to prevent any visible mycelial growth were determined for several of these pathogens, highlighting its potential as a biofungicide nih.gov.

Similarly, 2,3-dihydroxybenzoic acid isolated from the fruit of Flacourtia inermis was identified as an effective antifungal agent against opportunistic pathogens like Aspergillus and Chrysosporium species researchgate.net. Mechanistic studies suggest that fungal tolerance to compounds like 2,3-dihydroxybenzoic acid is dependent on specific cellular stress response systems. Fungal defense against this compound has been shown to rely on enzymes such as mitochondrial superoxide (B77818) dismutase (SOD2) and glutathione (B108866) reductase (GLR1), which are involved in managing oxidative stress nih.gov.

Table 1: In Vitro Antifungal Activity of Methyl 2,3-Dihydroxybenzoate Against Phytopathogens

| Fungal Species | Concentration | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Botrytis cinerea | 50 µg/mL | Almost complete growth inhibition | 32 µg/mL | nih.gov |

| Rhizoctonia solani | 50 µg/mL | Almost complete growth inhibition | 32 µg/mL | nih.gov |

| Phytophthora capsici | 50 µg/mL | 48.8% growth inhibition | Not Determined | nih.gov |

| Fusarium oxysporum f. sp lycopersici | 50 µg/mL | 36.6% growth inhibition | 64 µg/mL | nih.gov |

Antiparasitic Activity

Research into the antiparasitic capabilities of this compound and its analogues has indicated potential activity against various protozoa. Studies have successfully isolated and characterized 2,3-dihydroxybenzoic acid from natural sources, such as the fruit extract of Flacourtia inermis, and confirmed its antiprotozoal activity in biological assays researchgate.net. While detailed mechanistic studies on the antiparasitic action of this compound specifically are limited, the findings for its acid analogue suggest a promising area for further investigation into its potential as an antiprotozoal agent researchgate.net.

Antioxidative Properties and Free Radical Scavenging Mechanisms

The dihydroxybenzoic acid (DHBA) isomers, including the 2,3-DHBA structure, are recognized as potent free radical scavengers. Theoretical and computational studies using Density Functional Theory have elucidated the primary mechanisms by which these molecules exert their antioxidant effects, finding that the surrounding environment plays a critical role researchgate.netrsc.orgsemanticscholar.org.

In non-polar (lipophilic) environments, the principal mechanism is Hydrogen Atom Transfer (HAT) rsc.orgresearchgate.net. In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

In aqueous solutions at physiological pH, the dominant mechanism shifts to Single Electron Transfer (SET) , often as part of a Sequential Proton Loss Electron Transfer (SPLET) process rsc.orgsemanticscholar.orgresearchgate.net. In this pathway, the dihydroxybenzoic acid molecule first deprotonates to form an anion, which then donates an electron to the free radical. Studies have identified 2,3-DHBA, alongside its 2,5- and 3,4-isomers, as among the most effective peroxyl radical scavengers in aqueous solutions, with a reported rate constant of 1.87 × 10⁷ M⁻¹ s⁻¹ for 2,3-DHBA researchgate.netrsc.org.

Table 2: Proposed Free Radical Scavenging Mechanisms of Dihydroxybenzoic Acids

| Mechanism | Predominant Environment | Description | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Non-polar (e.g., benzene) | A phenolic hydroxyl group donates a hydrogen atom directly to a free radical. | rsc.orgresearchgate.net |

| Single Electron Transfer (SET) / Sequential Proton Loss Electron Transfer (SPLET) | Polar / Aqueous (at physiological pH) | The molecule first loses a proton (deprotonates) to form an anion, which then transfers an electron to neutralize a free radical. | rsc.orgsemanticscholar.orgresearchgate.net |

Cytotoxicity and Antiproliferative Mechanisms (In Vitro Cell Lines)

While direct studies on this compound are limited, research on related N-substituted benzamides provides insight into the potential cytotoxic mechanisms against cancer cell lines. Compounds with a benzamide structure have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle.

For example, the N-substituted benzamide declopramide (B1670142) was found to induce a G2/M phase cell cycle block in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells nih.gov. This cell cycle arrest precedes the onset of apoptosis. The apoptotic mechanism was shown to involve the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 nih.gov. This process, known as the intrinsic pathway of apoptosis, was confirmed by the ability of a broad-spectrum caspase inhibitor to prevent cell death nih.gov. Notably, this induction of apoptosis and cell cycle arrest by the benzamide structure appeared to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient HL60 cells nih.gov. Other substituted 2-hydroxy-N-(arylalkyl)benzamides have also been shown to reduce proliferation and induce apoptosis in various human cancer cell lines, marked by the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov.

Currently, there is a lack of specific research findings in the reviewed scientific literature detailing the interference of this compound with protein synthesis pathways as a primary mechanism of its biological activity.

The potential for phenolic compounds to disrupt cellular functions through mechanisms like the dissipation of proton gradients across mitochondrial membranes is a known mode of action for certain molecules, such as the classic uncoupler 2,4-dinitrophenol (B41442) (DNP) nih.gov. DNP functions by transporting protons across the inner mitochondrial membrane, which uncouples the proton gradient from ATP synthesis nih.gov. However, there is no direct evidence from the reviewed literature to suggest that this compound specifically employs the disruption of proton gradients as a mechanism for cellular disruption.

Biotransformation and Metabolite Identification Research

3-Hydroxylation as a Metabolic Pathway

A review of available scientific research did not yield specific in vitro studies demonstrating the 3-hydroxylation of this compound as a metabolic pathway. This specific transformation involves the addition of a hydroxyl group to the third carbon on the benzene (B151609) ring, which would result in 2,3,4-trihydroxybenzamide. Further research is required to determine if this metabolic route occurs.

Glucuronide and Sulfate (B86663) Conjugation

Detailed in vitro investigations into the phase II metabolic conjugation of this compound through glucuronidation or sulfation are not prominently described in the current body of scientific literature. These common detoxification pathways, involving the attachment of glucuronic acid or a sulfate group to make the compound more water-soluble for excretion, have not been specifically documented for this compound in targeted research studies.

Natural Occurrence in Microorganisms

This compound has been identified as a natural product isolated from several microorganisms, particularly from the actinomycete genus Streptomyces. These bacteria are well-known producers of a wide array of secondary metabolites with diverse biological activities. nih.govnih.gov

Research has led to the isolation of this compound from various Streptomyces species, often those found in unique ecological niches such as marine environments. For instance, it has been successfully isolated from Streptomyces sp. SBT348, an actinomycete associated with the marine sponge Petrosia ficiformis. nih.govscispace.commdpi.com Another novel species, Streptomyces marinisediminis, isolated from marine sediment in Thailand, was also found to produce this compound among other secondary metabolites. nih.gov The compound is often identified alongside other bioactive molecules, highlighting the rich chemical diversity of these microorganisms. nih.govscispace.com

The following table summarizes the documented microbial sources of this compound.

| Microorganism | Strain | Isolation Source | Reference |

| Streptomyces sp. | SBT348 | Marine Sponge (Petrosia ficiformis) | nih.govscispace.commdpi.com |

| Streptomyces marinisediminis | JHD1T | Marine Sediment | nih.gov |

Structure Activity Relationship Sar Studies of 2,3 Dihydroxybenzamide Derivatives

Correlating Structural Modifications with Biological Activity

The therapeutic potential of 2,3-dihydroxybenzamide derivatives can be fine-tuned by altering their molecular architecture. The key components for modification include the catechol moiety, the amide nitrogen, and any linker region that may be incorporated into the molecule. Each of these regions plays a distinct role in molecular recognition and interaction with biological systems.

The 2,3-dihydroxy arrangement on the phenyl ring, known as the catechol moiety, is fundamental to the activity of these compounds, particularly in metal chelation and enzyme interactions. The nature, position, and number of substituents on this ring can dramatically alter biological efficacy.

Research on related phenolic acids has shown that the number and placement of hydroxyl groups are critical for inhibitory activity against enzymes like α-amylase. For instance, the addition of hydroxyl groups can enhance inhibitory capacity by providing more opportunities for hydrogen bonding with enzyme active sites. Studies on benzoic acid derivatives revealed that 2,3,4-trihydroxybenzoic acid is a more potent α-amylase inhibitor than its dihydroxy counterparts, suggesting that increasing hydroxylation on the phenyl ring can be a favorable modification. The hydroxyl group at the 2-position, in particular, appears to have a strong positive effect on this inhibitory activity.

Conversely, replacing hydroxyl groups with methoxy (B1213986) groups generally has a negative effect on inhibition. The methylation of hydroxyls at various positions on the benzene (B151609) ring was found to decrease inhibitory activity against α-amylase, with methoxylation at the 2-position causing a significant reduction in potency.

Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can also modulate activity. In studies of 3-nitro-2,4,6-trihydroxybenzamide derivatives, the presence of both hydroxy and nitro groups was found to be a key determinant of their efficiency as photosynthetic electron transport inhibitors.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Benzamide (B126) Analogs

| Substituent/Modification | Position on Phenyl Ring | Observed Effect on Activity | Target/Assay |

|---|---|---|---|

| Additional Hydroxyl Group | C4 | Enhanced inhibitory capacity | α-Amylase Inhibition |

| Methoxy Group | C2 | Reduced inhibitory activity | α-Amylase Inhibition |

Influence of Amide Nitrogen Substitution

Modification of the amide nitrogen (N-substitution) is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of benzamide derivatives. The substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems, each imparting unique properties to the molecule.

SAR studies on various benzamide derivatives have demonstrated that the nature and position of N-substituents are critical for activity. For example, in a series of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase (Ache) inhibitors, the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity. Derivatives with the substituent in the para-position of an N-phenyl ring showed greater AChE inhibition than those with meta- or ortho-substitution.

In the context of antiplasmodial activity, studies on 2-phenoxybenzamides revealed that bulky, non-polar substituents on a terminal piperazinyl nitrogen attached to the amide were beneficial for high activity. A shift of an N-Boc piperazinyl substituent from a meta to a para position on an N-phenyl ring resulted in a significant increase in activity, highlighting the sensitivity of the biological target to substituent placement.

Furthermore, research on benzimidazole (B57391) derivatives has shown that the type of substituent on the amide nitrogen can have a pronounced impact on antiproliferative activity. The presence of a 4-N,N-diethylamino-2-hydroxyphenyl ring was found to be a key feature for potent activity against several cancer cell lines.

The conformational freedom of a molecule plays a significant role in its binding affinity. Pre-shaping a ligand to complement the geometry of a binding site can minimize the loss of conformational entropy upon binding, leading to improved potency. The use of rigid linkers, such as double or triple bonds, can restrict rotation and lock the molecule into a more bioactive conformation.

In a study of benzamides with antiproliferative properties, the nature of the linker connecting the benzamide moiety to a phenyl group was shown to be important. Derivatives containing cinnamamido (a propenamide linker), 2-(3-phenylpropiolamido) (a propynamide linker), and 2-(3-phenylpropanamido) (a propanamide linker) backbones were synthesized and evaluated, indicating that the saturation and conformation of this linker region are key to modulating antiproliferative effects. The inactivity of certain cyclic derivatives in some assays suggests that bulky linkers can be detrimental if they prevent the molecule from entering a specific binding pocket.

SAR in Metal Chelation Affinity and Selectivity

The catechol group of this compound is an excellent bidentate chelator for various metal ions, particularly hard Lewis acids like iron(III), aluminum(III), and copper(II). The affinity and selectivity of this chelation are highly dependent on the molecular structure.

The primary binding site involves the two adjacent hydroxyl groups. The acidity of these phenolic protons is a key factor; electron-withdrawing substituents on the catechol ring, such as a nitro group, lower the basicity of the hydroxyls. While this decreases the protonation constants, it can lead to a significant increase in chelating efficacy at physiological pH for metals like iron(III). For example, 4-nitrocatechol (B145892) demonstrates significantly higher chelating efficacy for Fe(III) than unsubstituted catechol.

The architecture of ligands incorporating catecholamide units is critical for high-affinity metal binding. Studies on tris-catecholamide siderophore analogs, which use three catecholamide units to create a hexadentate ligand for Fe(III), show that the linker or backbone connecting these units profoundly affects stability. Linear correlations have been found between the formation constants of these iron complexes and the steric energy differences calculated for the ligands, indicating that a pre-organized, low-strain backbone enhances binding affinity. For instance, connecting three 2,3-dihydroxy-N,N-dimethylbenzamide units to a rigid backbone can theoretically lead to formation constants many orders of magnitude higher than that of the natural siderophore enterobactin.